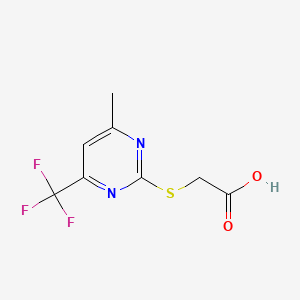

![molecular formula C14H13NO B1361256 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪 CAS No. 443749-33-5](/img/structure/B1361256.png)

2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

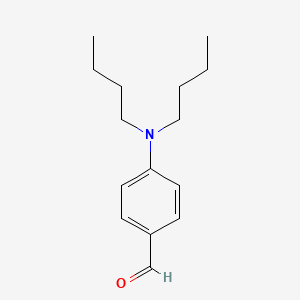

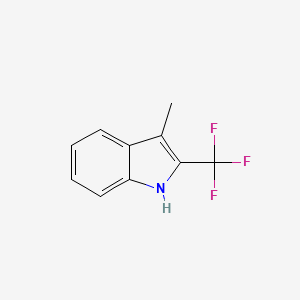

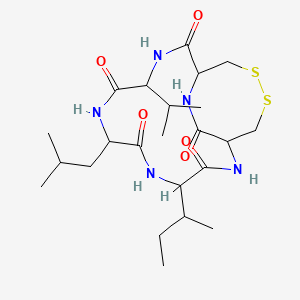

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a biochemical used for proteomics research . It has a molecular formula of C14H13NO and a molecular weight of 211.26 .

Synthesis Analysis

Recent advances in dibenzo[b,f][1,4]oxazepine synthesis have been reported. The methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .Molecular Structure Analysis

The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine consists of a dibenzo[b,f][1,4]oxazepine core with a methyl group attached to the 2-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .科学研究应用

药理活性

二苯并[b,f][1,4]噁嗪 (DBO) 衍生物,包括 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪,具有多种药理活性 . 由于其潜在的治疗应用,它们越来越引起制药界的兴趣 .

抗抑郁药

含有 DBO 化学型的化合物包括抗抑郁药 . 这表明 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪可能用于治疗抑郁症 .

止痛药

DBO 衍生物也存在于止痛药中 . 这表明 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪可用于疼痛管理 .

钙通道阻滞剂

DBO 衍生物已被确定为钙通道阻滞剂 . 这表明 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪在治疗与钙通道相关的疾病(如高血压)方面具有潜在应用 .

HIV-1 逆转录酶抑制剂

DBO 衍生物已被发现作为非核苷类 HIV-1 逆转录酶抑制剂 . 这表明 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪可能用于治疗 HIV .

催泪剂

DBO 衍生物已被用作催泪剂 . 这表明 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪可能用于生产催泪瓦斯 .

合成研究

2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪可用于化学合成研究 . 这表明它可能用于开发新的化学化合物 .

组胺 H4 受体激动剂

DBO 衍生物已被发现作为组胺 H4 受体激动剂 . 这表明 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪可能用于治疗与组胺 H4 受体相关的疾病,例如炎症和免疫疾病 .

未来方向

Dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . These compounds are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The recent advances in their synthesis will serve as a guide to chemists in developing dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest .

作用机制

Target of Action

It is known that dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities

Mode of Action

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are known to have diverse pharmacological activities , suggesting that they may interact with their targets in various ways to induce changes. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Dbo derivatives are known to have diverse pharmacological activities , indicating that they may affect multiple biochemical pathways

Result of Action

Dbo derivatives are known to have diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. More research is required to understand these effects.

生化分析

Biochemical Properties

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving calcium channels . By modulating calcium influx, the compound can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine may impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine exerts its effects through several mechanisms. It can bind to specific receptors or ion channels, leading to their activation or inhibition . For instance, its interaction with calcium channels can result in altered calcium signaling, which in turn affects various downstream processes . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities . Long-term exposure to 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine may result in cumulative effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or antidepressant activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into specific tissues, such as the liver or brain, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is an important determinant of its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEYQLGZLWZIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349487 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443749-33-5 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

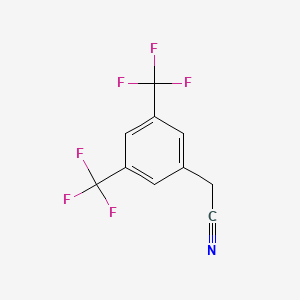

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)